5-Formyl-2-phenylfuran-3-carboxylic acid
Description
Structure
3D Structure
Properties
CAS No. |
61761-76-0 |
|---|---|
Molecular Formula |
C12H8O4 |
Molecular Weight |
216.19 g/mol |
IUPAC Name |
5-formyl-2-phenylfuran-3-carboxylic acid |
InChI |
InChI=1S/C12H8O4/c13-7-9-6-10(12(14)15)11(16-9)8-4-2-1-3-5-8/h1-7H,(H,14,15) |
InChI Key |
LFBYAHNYIWFOQG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(O2)C=O)C(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Formyl 2 Phenylfuran 3 Carboxylic Acid
Strategies for Constructing the Phenylfuran Core
The formation of the 2-phenylfuran-3-carboxylic acid scaffold is the initial critical step. This can be achieved either by building the furan (B31954) ring with the substituents already in place or by adding the phenyl group to a pre-existing furan ring.
The construction of substituted furan rings from acyclic precursors is a fundamental strategy in organic synthesis. Various methods have been developed that could be adapted for the synthesis of the target phenylfuran core.
One of the most classic and important methods for preparing furans is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds. pharmaguideline.comorganic-chemistry.org To generate a 2-phenyl-3-carboxylic acid substituted furan, a suitably functionalized 1,4-dicarbonyl precursor would be required.
Transition metal-catalyzed cyclization reactions offer a direct and practical route to multisubstituted furans from simple starting materials. nih.gov For instance, cobalt(II)-catalyzed metalloradical cyclization of alkynes with α-diazocarbonyls provides polyfunctionalized furans with high regioselectivity under mild conditions. nih.gov This approach is notable for its wide substrate scope and tolerance of various functional groups. nih.gov Similarly, gold-catalyzed cyclizations of diols can produce the furan core through dehydration reactions. organic-chemistry.org
Another approach involves the FeCl3-catalyzed reaction of propargylic acetates with enoxysilanes to form γ-alkynyl ketones, which can then undergo a subsequent acid-catalyzed cyclization to yield trisubstituted furans. organic-chemistry.org
Table 1: Selected Cyclization Approaches for Furan Synthesis
| Method | Precursors | Catalyst/Reagent | Key Features |
| Paal-Knorr Synthesis | 1,4-Dicarbonyl compounds | Acid (e.g., H₂SO₄, TFA) | Classic, versatile method for furan preparation. organic-chemistry.org |
| Metalloradical Cyclization | Alkynes and α-diazocarbonyls | Cobalt(II) complexes | High regioselectivity, mild conditions, broad substrate scope. nih.gov |
| FeCl₃-Catalyzed Cascade | Propargylic acetates and enoxysilanes | FeCl₃, then TsOH | Forms γ-alkynyl ketone intermediate before cyclization. organic-chemistry.org |
| Diels-Alder Reaction | Oxazoles and acetylenic dienophiles | Heat | Cycloaddition reaction that forms the furan ring with loss of a nitrile. pharmaguideline.com |
Instead of building the furan ring with the phenyl group attached, an alternative strategy is to introduce the phenyl group onto a pre-formed furan molecule. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds between aryl groups. libretexts.orgyoutube.com
This reaction typically involves the palladium-catalyzed coupling of an organoboron compound (like an arylboronic acid) with an organohalide. libretexts.org In the context of synthesizing the target molecule, a furan-3-carboxylate bearing a halogen (e.g., bromine or iodine) at the 2-position could be coupled with phenylboronic acid. The catalytic cycle involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgyoutube.com This method is highly valued for its mild reaction conditions, functional group tolerance, and the commercial availability of catalysts and reagents. nih.gov The Suzuki-Miyaura reaction has been successfully used to synthesize aryl-substituted furaldehydes and other heterobiaryl compounds. uwindsor.caresearchgate.net
Palladium catalysis is a cornerstone of modern organic synthesis, extending beyond the Suzuki-Miyaura reaction to a host of other transformations crucial for constructing complex molecules. researchgate.net These reactions are ubiquitous in forming C-C and C-O bonds necessary for furan and benzofuran (B130515) synthesis. researchgate.netnih.gov
For example, palladium-catalyzed cascade reactions of aryloxy-enynes with aryl halides can provide rapid access to 2,3,4-trisubstituted furans in a regioselective manner. organic-chemistry.org Another powerful technique is the direct C-H arylation, where a C-H bond on the furan ring is directly coupled with an aryl partner, avoiding the need for pre-functionalization with a halide. mdpi.com Pd-catalyzed C-H arylation of benzofurans, for instance, has been used to produce 2-arylbenzofurans. mdpi.com
Sequential phosphine-palladium catalysis, combining a Michael addition and a Heck reaction, has been developed for the synthesis of highly substituted polyalkyl furans from (Z)-β-halo allylic alcohols and activated alkynes. nih.gov Such versatile palladium-catalyzed methods underscore their importance in generating complex furan structures from readily available precursors. nih.govscispace.com
Introduction and Manipulation of the Formyl Moiety
Once the 2-phenylfuran-3-carboxylic acid core is established, the final step is the introduction of the formyl group at the 5-position. This can be achieved through direct formylation of the furan ring or by oxidation of a suitable precursor group.
The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including furan. jk-sci.comorganic-chemistry.org The reaction uses a Vilsmeier reagent, which is an electrophilic chloriminium salt typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphoryl chloride (POCl₃). cambridge.orgchemistrysteps.com
The furan ring acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. Subsequent hydrolysis of the resulting iminium intermediate yields the aldehyde. organic-chemistry.org For five-membered heterocycles, the relative reactivity is generally pyrrole > furan > thiophene. jk-sci.com Formylation typically occurs at the most electron-rich position. In the case of a 2-phenylfuran-3-carboxylic acid, the electron-withdrawing carboxylic acid group at C3 deactivates the adjacent C4 position, while the phenyl group at C2 and the ring oxygen direct electrophilic substitution to the C5 position, making it the most likely site for formylation.
Table 2: Vilsmeier-Haack Reaction Overview
| Component | Role | Common Examples |
| Substrate | Nucleophile | Electron-rich arenes, furan, pyrrole, thiophene. jk-sci.comcambridge.org |
| Formylating Agent | Forms the electrophile | N,N-Dimethylformamide (DMF). chemistrysteps.com |
| Activating Agent | Reacts with formamide | Phosphoryl chloride (POCl₃), oxalyl chloride. jk-sci.com |
| Product | Formylated Substrate | Aryl or heteroaromatic aldehyde. organic-chemistry.org |
An alternative to direct formylation is the oxidation of a pre-existing functional group at the 5-position. This strategy involves synthesizing a precursor like 5-hydroxymethyl-2-phenylfuran-3-carboxylic acid or 5-methyl-2-phenylfuran-3-carboxylic acid and then selectively oxidizing the hydroxymethyl or methyl group to an aldehyde.
The selective oxidation of the hydroxymethyl group in 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-diformylfuran (DFF) is a well-documented transformation, demonstrating the feasibility of this approach on the furan ring system. researchgate.net Various catalytic systems, including those based on vanadyl phosphate, have been studied for this purpose. researchgate.net Similarly, the aldehyde group of other furan derivatives can be selectively oxidized to a carboxylic acid while leaving an alcohol group intact, as seen in the conversion of HMF to 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). mdpi.comacs.org This indicates that with the correct choice of oxidant and reaction conditions, selective oxidation is a viable strategy.
Electrochemical methods also offer a clean and efficient way to achieve benzylic-type oxidations. Site-selective electrooxidation of methylarenes and methyl benzoheterocycles to aromatic acetals (which can be easily hydrolyzed to aldehydes) has been demonstrated, avoiding the need for chemical oxidants or transition-metal catalysts. nih.gov This methodology could potentially be applied to oxidize a 5-methyl group on the phenylfuran core to the desired formyl group.
Introduction and Manipulation of the Carboxylic Acid Moiety
The introduction of a carboxylic acid group at the C3 position of a 2,5-disubstituted furan ring is a key synthetic step. Several methodologies can be envisioned for this transformation, each with its own set of advantages and challenges.
Direct carboxylation of a pre-formed 5-formyl-2-phenylfuran intermediate at the C3 position represents a direct but challenging approach. Electrophilic aromatic substitution reactions on furan rings are well-established; however, the regioselectivity is highly dependent on the nature of the existing substituents. The phenyl group at the C2 position is an activating ortho-, para-director, while the formyl group at the C5 position is a deactivating meta-director. In the case of furan, electrophilic substitution preferentially occurs at the C2 and C5 positions due to the stabilizing effect of the oxygen heteroatom on the intermediate carbocation. pearson.comresearchgate.net With both of these positions occupied, substitution at C3 or C4 would be considered. The phenyl group at C2 would direct an incoming electrophile to the C3 position. Conversely, the electron-withdrawing formyl group at C5 would deactivate the ring, particularly the adjacent C4 position, making C3 a more likely site for electrophilic attack, albeit under potentially harsh conditions.
Named reactions such as the Vilsmeier-Haack or Reimer-Tiemann reactions are typically used for formylation rather than carboxylation. jk-sci.comchemistrysteps.comcambridge.orgwikipedia.orgorganic-chemistry.orgmychemblog.comlscollege.ac.insynarchive.com The Reimer-Tiemann reaction, when carbon tetrachloride is used instead of chloroform, can result in a carboxylic acid, but it is primarily effective for phenols. wikipedia.orglscollege.ac.in Direct carboxylation of heterocyclic compounds can sometimes be achieved using strong bases like organolithium reagents followed by quenching with carbon dioxide. However, the presence of the electrophilic formyl group in the target precursor would likely interfere with this approach, leading to undesired side reactions.
A plausible, albeit indirect, carboxylation strategy could involve the introduction of a group at the C3 position that can be later converted to a carboxylic acid. For instance, a halogen, introduced via an electrophilic halogenation reaction, could be subjected to a metal-catalyzed carbonylation or converted to an organometallic species for subsequent carboxylation. The success of such a strategy would hinge on the regioselective introduction of the halogen at the C3 position.
A more common and generally milder approach to obtaining carboxylic acids is the hydrolysis of their corresponding ester precursors. The synthesis of ethyl 5-formyl-2-phenylfuran-3-carboxylate, for example, could be achieved through a multi-component reaction or a stepwise construction of the furan ring with the ester group already in place. Once the ester precursor is obtained, its hydrolysis to the target carboxylic acid can be carried out under either acidic or basic conditions. commonorganicchemistry.comepa.gov
Table 1: General Conditions for Ester Hydrolysis
| Condition | Reagents | Solvent | Typical Temperature | Notes |
| Acidic | Dilute HCl or H₂SO₄ | Water, often with a co-solvent like ethanol (B145695) or THF | Reflux | Reversible reaction; a large excess of water is used to drive the equilibrium. chemguide.co.uk |
| Basic (Saponification) | NaOH, KOH, or LiOH | Water/Methanol (B129727) or Water/Ethanol/THF | Room temperature to reflux | Irreversible reaction, as the carboxylate salt is formed. Acidic workup is required to protonate the carboxylate. |
For the hydrolysis of ethyl 5-formyl-2-phenylfuran-3-carboxylate, basic hydrolysis is often preferred to avoid potential acid-catalyzed side reactions involving the formyl group or the furan ring itself, which can be sensitive to strong acids. nih.gov A typical procedure would involve stirring the ester with an aqueous solution of a base like sodium hydroxide, possibly with a co-solvent such as methanol or tetrahydrofuran to ensure solubility, followed by acidification to yield the carboxylic acid.
Another synthetic route to 5-Formyl-2-phenylfuran-3-carboxylic acid involves the selective oxidation of a suitable precursor, such as (5-formyl-2-phenylfuran-3-yl)methanol or 2-phenylfuran-3,5-dicarbaldehyde. The key challenge in this approach is achieving chemoselectivity, where one functional group is oxidized in the presence of another.
In the case of oxidizing a di-aldehyde precursor, one formyl group must be selectively oxidized to a carboxylic acid while leaving the other intact. This is a notoriously difficult transformation due to the similar reactivity of the two aldehyde groups. One potential strategy could involve the temporary protection of one of the aldehyde groups, followed by oxidation of the unprotected aldehyde and subsequent deprotection.
Alternatively, the oxidation of a primary alcohol at the C3 position, (5-formyl-2-phenylfuran-3-yl)methanol, to a carboxylic acid would require a strong oxidizing agent. However, the formyl group at the C5 position is also susceptible to oxidation. Therefore, a selective oxidation of the alcohol without affecting the aldehyde would be necessary. Mild oxidizing agents that are selective for alcohols over aldehydes are not common. More typically, aldehydes are more readily oxidized than alcohols. This suggests that a more viable strategy might involve the oxidation of both an alcohol at C3 and an aldehyde at C5 from a common precursor, followed by a selective reduction of the C5-carboxylic acid back to an aldehyde, which would be a multi-step and likely low-yielding process.
The enzymatic oxidation of furan derivatives has emerged as a promising alternative for achieving high selectivity under mild conditions. researchgate.netsciforum.netmdpi.comnih.govgoogle.com For instance, certain oxidases have been shown to selectively oxidize the alcohol or aldehyde groups of 5-hydroxymethylfurfural (HMF). nih.govacs.org While no specific enzyme has been reported for the transformation of a precursor to this compound, the potential for developing a biocatalytic route exists.
Chemo- and Regioselective Considerations in Synthesis
The synthesis of a polysubstituted furan like this compound is intrinsically linked to the principles of chemo- and regioselectivity. youtube.comrsc.orgresearchgate.net The order of introduction of the substituents is crucial in dictating the feasibility and outcome of the synthetic route.
As previously mentioned, the directing effects of the substituents on the furan ring play a pivotal role in its functionalization. The phenyl group at C2 is an ortho-, para-director, activating the C3 and C5 positions for electrophilic substitution. uomustansiriyah.edu.iqscience.gov The formyl group, being electron-withdrawing, is a deactivating meta-director. When both are present, their combined influence will determine the position of any subsequent substitution. For instance, if one were to attempt to introduce the carboxylic acid group or a precursor onto a 2-phenyl-5-formylfuran core, the directing effects would need to be carefully considered. The activating phenyl group would favor substitution at the C3 position, while the deactivating formyl group would disfavor substitution at the adjacent C4 position. This interplay could potentially be exploited for the regioselective functionalization at C3.
Chemoselectivity becomes a major consideration when multiple reactive functional groups are present. For example, in a molecule containing both a formyl and an ester group, reactions intended for one group must not affect the other. The choice of reagents and reaction conditions is therefore critical. The use of protecting groups can be a valuable strategy to temporarily mask a reactive functional group while another part of the molecule is being modified.
Green Chemistry Principles in the Synthesis of Furan Derivatives
The principles of green chemistry are increasingly being applied to the synthesis of furan-based compounds, driven by the desire for more sustainable and environmentally friendly chemical processes. Many furan derivatives can be sourced from renewable biomass, with furfural (B47365) and 5-hydroxymethylfurfural (HMF) being key platform chemicals derived from the dehydration of pentoses and hexoses, respectively. frontiersin.orgmdpi.com
In the context of synthesizing this compound, several green chemistry principles could be incorporated:
Use of Renewable Feedstocks: A synthetic route could be designed to start from biomass-derived furfural or a related compound.
Atom Economy: Synthetic methods that maximize the incorporation of all materials used in the process into the final product are preferred. Catalytic reactions are often more atom-economical than stoichiometric ones.
Use of Greener Solvents: The replacement of conventional volatile organic compounds with more environmentally benign solvents is a key aspect of green chemistry. Bio-based solvents like 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are gaining traction as alternatives to traditional ethereal solvents. researchgate.netsigmaaldrich.comsemanticscholar.org
Biocatalysis: The use of enzymes as catalysts offers several advantages, including high selectivity, mild reaction conditions (ambient temperature and pressure, neutral pH), and reduced waste generation. acs.orgresearchgate.netaalto.fi As discussed, enzymatic oxidations could provide a green route to the target molecule or its precursors.
Table 2: Green Solvents for Organic Synthesis
| Solvent | Source | Properties and Applications |
| 2-Methyltetrahydrofuran (2-MeTHF) | Renewable resources (e.g., corncobs) | Higher boiling point and lower water miscibility than THF, making it a good substitute in organometallic reactions. sigmaaldrich.com |
| Cyclopentyl methyl ether (CPME) | Petrochemical, but with green characteristics | High boiling point, low water solubility, and resistance to peroxide formation. A good alternative to THF, diethyl ether, and dioxane. researchgate.net |
| Ethyl lactate | Fermentation of corn starch | Biodegradable, non-toxic, and has a high boiling point. Used as a solvent in a variety of reactions. |
| Water | Abundant and non-toxic | The ultimate green solvent, though its use can be limited by the solubility of organic reactants. |
By integrating these principles, the synthesis of this compound can be approached in a manner that is not only chemically efficient but also environmentally responsible.
Chemical Reactivity and Derivatization of 5 Formyl 2 Phenylfuran 3 Carboxylic Acid
Reactions of the Furan (B31954) Ring System
The furan ring, an electron-rich aromatic heterocycle, is susceptible to various reactions that can modify its core structure. However, the specific substitution pattern of 5-Formyl-2-phenylfuran-3-carboxylic acid imposes significant electronic and steric constraints on these transformations.
Electrophilic aromatic substitution (EAS) is a characteristic reaction of furan. In unsubstituted furan, these reactions preferentially occur at the C2 and C5 positions, as the intermediates are better stabilized by resonance. quora.comorganicchemistrytutor.com For this compound, the C2 and C5 positions are already occupied. The sole remaining position for substitution is C4.
The reaction at the C4 position is, however, significantly disfavored. The furan ring is deactivated towards electrophilic attack by the potent electron-withdrawing effects of the adjacent C3-carboxylic acid and C5-formyl groups. An attacking electrophile would face a region of low electron density, and the resulting cationic intermediate (sigma complex) would be destabilized. Therefore, forcing conditions would be required for any electrophilic substitution to occur at the C4 position, and such reactions are generally not facile for this compound.
While the electron-rich nature of the furan ring generally makes it resistant to nucleophilic attack, the presence of strong electron-withdrawing groups, such as the formyl and carboxyl groups in the target molecule, can render the ring susceptible to such reactions. Nucleophilic attack is most likely to occur at the C5 position, adjacent to the formyl group, or at the C2 position, influenced by the phenyl group.
These reactions can lead to addition products or, more commonly, subsequent ring-opening. For instance, treatment with strong bases or certain nucleophiles can initiate an attack on the furan ring, leading to the cleavage of the ether linkage and the formation of highly functionalized acyclic compounds. The exact nature of the product depends on the nucleophile, solvent, and reaction conditions. The general mechanism involves the addition of a nucleophile to the furan ring, followed by a series of electronic rearrangements that result in the scission of a C-O bond within the ring.
Furan and its derivatives can participate as the 4π-electron component (diene) in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. researchgate.net This reactivity allows for the construction of oxabicyclic systems. For this compound, the furan core could potentially react with a dienophile.
However, the viability of such a reaction is influenced by both electronic and steric factors. The electron-withdrawing formyl and carboxylic acid groups reduce the electron density of the furan ring, which can decrease its reactivity as a diene, particularly with electron-poor dienophiles. Furthermore, the bulky phenyl group at C2 and the adjacent carboxylic acid at C3 can present significant steric hindrance to the approaching dienophile, potentially impeding or preventing the cycloaddition reaction. A notable example involves the cycloaddition of 5-hydroxymethyl-furan-2-nitrileoxide with dimethylacetylene dicarboxylate, which proceeds first as a [3+2] cycloaddition followed by a [4+2] Diels-Alder reaction on the resulting furan system. researchgate.net
Transformations Involving the Formyl Group of this compound
The aldehyde (formyl) functionality is a key site for derivatization, allowing for a range of oxidation and reduction reactions to generate new functional groups.
The formyl group at the C5 position can be readily oxidized to a second carboxylic acid group, yielding 2-phenylfuran-3,5-dicarboxylic acid . This transformation is analogous to the well-studied oxidation of 5-formylfuran-2-carboxylic acid (FFCA) to 2,5-furandicarboxylic acid (FDCA), a valuable polyester (B1180765) monomer. tue.nlnih.govtue.nl Various catalytic systems have been shown to be effective for this type of oxidation under mild conditions.
The reaction typically employs an oxidant, such as oxygen or air, in the presence of a metal-based catalyst. For example, studies on the oxidation of the structurally similar DFF (2,5-diformylfuran) to FFCA and then to FDCA show that the second oxidation step (FFCA to FDCA) can be challenging but is achievable with high yields using specific catalysts. nih.gov
| Catalyst System | Oxidant | Solvent | Temperature | Yield of Dicarboxylic Acid | Reference |
|---|---|---|---|---|---|
| Au/Hydroxyapatite (B223615) | O₂ (0.5 MPa) | Water (with Na₂CO₃) | 140°C (413 K) | 96% | tue.nl |
| Co/Mn acetate (B1210297) & N-hydroxysuccinimide | Air | Acetic Acid | 100°C | ~95% | nih.gov |
| Polyaniline/Carbon Paper (Electrocatalysis) | N/A (Electrochemical) | Alkaline Electrolyte | Room Temperature | 76% (Selectivity for FFCA from HMF) | nih.gov |
The formyl group can be selectively reduced to a primary alcohol (hydroxymethyl group), affording 5-(hydroxymethyl)-2-phenylfuran-3-carboxylic acid . This transformation requires a reducing agent that can selectively target the aldehyde in the presence of the less reactive carboxylic acid.
Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) are typically suitable for this purpose. sci-hub.se While stronger reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the formyl and the carboxylic acid groups, NaBH₄ generally does not reduce carboxylic acids under standard conditions. jackwestin.com This chemoselectivity is crucial for the specific synthesis of the hydroxymethyl derivative. The reaction is typically carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at or below room temperature. This process is analogous to the reduction of 5-phenylfuran-2-carbonyl chloride to (5-phenylfuran-2-yl)methanol (B1618434) using sodium borohydride. sci-hub.se
| Reducing Agent | Typical Solvent | Selectivity | Expected Product | Reference |
|---|---|---|---|---|
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Reduces aldehydes and ketones; does not typically reduce carboxylic acids or esters. | 5-(hydroxymethyl)-2-phenylfuran-3-carboxylic acid | sci-hub.sejackwestin.com |
| Lithium Aluminum Hydride (LiAlH₄) | THF, Diethyl Ether | Strong reducing agent; reduces aldehydes, ketones, carboxylic acids, and esters. | (5-(hydroxymethyl)-2-phenylfuran-3-yl)methanol | jackwestin.com |
Condensation Reactions with Nitrogen and Carbon Nucleophiles
The formyl group of this compound is a primary site for condensation reactions. These reactions involve the nucleophilic addition to the aldehyde's carbonyl carbon, typically followed by the elimination of a water molecule.
With nitrogen nucleophiles, such as primary and secondary amines, the aldehyde is expected to readily form imines (Schiff bases) or enamines, respectively. The reaction proceeds via the initial formation of a hemiaminal intermediate, which then dehydrates to yield the final product.
Carbon nucleophiles, particularly active methylene (B1212753) compounds, are anticipated to participate in Knoevenagel-type condensations. nih.gov In these reactions, a compound with a methylene group flanked by two electron-withdrawing groups (e.g., malononitrile, diethyl malonate) is deprotonated by a weak base to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the formyl group of the furan derivative. Subsequent dehydration leads to the formation of a new carbon-carbon double bond. nih.govepo.org While specific studies on this compound are not prevalent, the Knoevenagel condensation is a general and widely applicable reaction for aldehydes. nih.gov
Formation of Imines, Oximes, and Hydrazones
The aldehyde functionality of this compound is a key center for derivatization through reactions with amine derivatives. These condensation reactions are fundamental in organic synthesis for the formation of C=N double bonds. researchgate.netsigmaaldrich.com
Imines: The reaction with primary amines is expected to yield imines, also known as Schiff bases. This transformation is typically catalyzed by acid and involves the formation of a hemiaminal intermediate followed by dehydration. tue.nl
Oximes: Treatment with hydroxylamine (B1172632) (NH₂OH) is predicted to convert the formyl group into an oxime. masterorganicchemistry.comyoutube.comyoutube.com This reaction is a standard method for the derivatization of aldehydes and ketones. masterorganicchemistry.comyoutube.comyoutube.com The synthesis of oximes from 5-arylfuran-2-carbaldehydes, which are structurally similar to the target compound, has been documented, suggesting a similar reactivity. masterorganicchemistry.com
Hydrazones: The reaction with hydrazine (B178648) (N₂H₄) or its substituted derivatives (e.g., phenylhydrazine) is expected to produce hydrazones. nih.govlibretexts.orgorganic-chemistry.org The formation of hydrazones from formyl-substituted heterocyclic compounds is a well-established synthetic transformation. libretexts.org
A summary of these expected transformations is presented in the table below.
| Reactant | Expected Product | Product Class |
| Primary Amine (R-NH₂) | 5-(Alkyliminomethyl)-2-phenylfuran-3-carboxylic acid | Imine (Schiff Base) |
| Hydroxylamine (NH₂OH) | 5-(Hydroxyiminomethyl)-2-phenylfuran-3-carboxylic acid | Oxime |
| Hydrazine (N₂H₄) | 5-(Hydrazonomethyl)-2-phenylfuran-3-carboxylic acid | Hydrazone |
Transformations Involving the Carboxylic Acid Group of this compound
The carboxylic acid group at the 3-position of the furan ring is another key site for chemical modification. These reactions typically involve nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by another nucleophile.
Esterification and Transesterification Reactions
Esterification is a fundamental reaction of carboxylic acids. It is anticipated that this compound can be readily converted to its corresponding esters by reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.comyoutube.comyoutube.com This reaction is an equilibrium process, and to achieve high yields of the ester, it is common to use the alcohol as the solvent or to remove the water formed during the reaction. masterorganicchemistry.com
Transesterification , the conversion of one ester to another, is also a feasible reaction. masterorganicchemistry.comorganic-chemistry.org If an ester of this compound were treated with a different alcohol under acidic or basic conditions, an exchange of the alcohol moiety would be expected to occur. masterorganicchemistry.com
Amidation and Peptide Coupling
The carboxylic acid can be converted into amides through reaction with primary or secondary amines. Direct reaction is often slow, so the carboxylic acid is typically activated first. Common methods for amidation involve the use of coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). researchgate.netnih.govrsc.org These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine to form the amide bond. Boric acid has also been shown to catalyze the direct amidation of carboxylic acids. researchgate.net
In the context of peptide coupling , the carboxylic acid group of this compound could be coupled with the amino group of an amino acid or peptide. uni-kiel.debachem.com This would also necessitate the use of specialized peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) to facilitate the formation of the peptide bond while minimizing side reactions. uni-kiel.de
Formation of Acid Chlorides and Anhydrides
For enhanced reactivity in nucleophilic acyl substitution reactions, the carboxylic acid can be converted to more reactive derivatives such as acid chlorides and anhydrides.
Acid Chlorides: Treatment of this compound with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is the standard laboratory procedure for the synthesis of the corresponding acid chloride . libretexts.org The resulting 5-formyl-2-phenylfuran-3-carbonyl chloride would be a highly reactive intermediate, readily undergoing reactions with a wide range of nucleophiles.
Anhydrides: The formation of a symmetric anhydride can be achieved by reacting the carboxylic acid with a dehydrating agent. nih.govyoutube.comlibretexts.org Alternatively, reaction of the corresponding acid chloride with the sodium salt of the carboxylic acid would also yield the anhydride. youtube.com Mixed anhydrides can also be prepared. nih.gov
Decarboxylation Studies
Decarboxylation , the removal of the carboxyl group as carbon dioxide, is a potential reaction for this compound, particularly under heating. The ease of decarboxylation of furan-2-carboxylic acids is a known phenomenon in heterocyclic chemistry. youtube.com The mechanism often involves protonation at the C2 position (ipso-substitution), which facilitates the departure of the carboxyl group. youtube.com While the phenyl group at the 2-position and the formyl group at the 5-position will influence the electron density of the furan ring and thus the rate of decarboxylation, it is a plausible transformation for this molecule under appropriate thermal or catalytic conditions. youtube.comyoutube.com
Multifunctional Reactivity and Chemoselectivity Challenges
The chemical character of this compound is defined by the presence of three distinct functional moieties: a furan ring, a formyl group at the 5-position, and a carboxylic acid group at the 3-position, with a phenyl substituent at the 2-position. This trifecta of functionalities imbues the molecule with a rich and complex reactive profile, presenting both opportunities for diverse derivatization and significant challenges in achieving chemoselectivity. The simultaneous presence of an electrophilic aldehyde carbon and a proton-donating carboxylic acid, both susceptible to a variety of reagents, necessitates careful selection of reaction conditions to target a specific site without affecting the other.
The inherent reactivity of the formyl and carboxylic acid groups means that they can undergo a wide array of chemical transformations. However, the development of selective transformations is a key challenge. For instance, reagents intended to oxidize the aldehyde to a second carboxylic acid group could potentially lead to degradation of the furan ring under harsh conditions. Conversely, certain reactions targeting the carboxylic acid may inadvertently affect the formyl group.
The electronic nature of the substituents on the furan ring plays a crucial role in modulating the reactivity of the functional groups. The phenyl group at the C2 position and the carboxylic acid at the C3 position are both electron-withdrawing, which can influence the electrophilicity of the furan ring and the reactivity of the formyl group at the C5 position.
Reactivity of the Formyl Group
The aldehyde functionality is a versatile handle for a variety of carbon-carbon bond-forming reactions and functional group interconversions.
Condensation Reactions: The formyl group is expected to readily participate in Knoevenagel condensations with active methylene compounds. wikipedia.orgsphinxsai.com This reaction, typically catalyzed by a weak base, would lead to the formation of a new carbon-carbon double bond at the 5-position of the furan ring. wikipedia.org The general scheme for a Knoevenagel condensation involves the nucleophilic addition of a carbanion (generated from the active methylene compound) to the aldehyde, followed by dehydration. wikipedia.org
Wittig Reaction: The Wittig reaction provides another powerful tool for converting the formyl group into an alkene. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orglibretexts.orgnih.gov This reaction involves the treatment of the aldehyde with a phosphorus ylide (Wittig reagent), which is typically prepared from a phosphonium (B103445) salt and a strong base. masterorganicchemistry.comlibretexts.org The reaction proceeds via a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then collapses to yield the alkene and triphenylphosphine (B44618) oxide. wikipedia.orglibretexts.org The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions. organic-chemistry.orgwikipedia.orglibretexts.org
Oxidation and Reduction: The formyl group is susceptible to both oxidation and reduction. Selective oxidation to a carboxylic acid would yield 2-phenylfuran-3,5-dicarboxylic acid. Conversely, selective reduction of the formyl group to a hydroxymethyl group would produce 5-(hydroxymethyl)-2-phenylfuran-3-carboxylic acid. Achieving this selectivity in the presence of the carboxylic acid and the furan ring requires mild and specific reagents. For instance, in the related compound 5-hydroxymethylfurfural (B1680220) (HMF), selective oxidation of the formyl group is a well-studied transformation. nih.govtue.nlresearchgate.netresearchgate.netresearchgate.net
Reactivity of the Carboxylic Acid Group
The carboxylic acid functionality offers another site for derivatization, primarily through reactions at the carbonyl carbon and the acidic proton.
Esterification: The carboxylic acid can be converted to its corresponding ester via Fischer esterification. libretexts.orgmasterorganicchemistry.comyoutube.comyoutube.com This acid-catalyzed reaction with an alcohol is an equilibrium process. masterorganicchemistry.com To drive the reaction towards the ester product, the alcohol is typically used in excess, or water is removed as it is formed. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of the alcohol, and subsequent elimination of water. libretexts.orgmasterorganicchemistry.com
Amide Formation: The carboxylic acid can also be converted to an amide. This transformation often requires activation of the carboxylic acid, for example, by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an amine. libretexts.org
Decarboxylation: The removal of the carboxylic acid group as carbon dioxide, known as decarboxylation, is another potential reaction. nih.govorganic-chemistry.orglibretexts.orgresearchgate.netgoogle.com The ease of decarboxylation depends on the stability of the carbanion formed upon loss of CO₂. The presence of the furan ring and the phenyl substituent may influence the conditions required for this reaction. libretexts.org For some heterocyclic carboxylic acids, decarboxylation can be achieved by heating, sometimes in the presence of a catalyst. nih.govgoogle.com
The table below summarizes the potential reactions for each functional group of this compound, along with the class of reagents typically employed.
| Functional Group | Reaction Type | Reagent Class | Potential Product |
| Formyl | Knoevenagel Condensation | Active Methylene Compound + Base | 5-(2-Substituted-vinyl)-2-phenylfuran-3-carboxylic acid |
| Formyl | Wittig Reaction | Phosphorus Ylide | 5-(Alkenyl)-2-phenylfuran-3-carboxylic acid |
| Formyl | Oxidation | Mild Oxidizing Agent | 2-Phenylfuran-3,5-dicarboxylic acid |
| Formyl | Reduction | Mild Reducing Agent | 5-(Hydroxymethyl)-2-phenylfuran-3-carboxylic acid |
| Carboxylic Acid | Fischer Esterification | Alcohol + Acid Catalyst | Alkyl 5-formyl-2-phenylfuran-3-carboxylate |
| Carboxylic Acid | Amide Formation | Activating Agent then Amine | 5-Formyl-2-phenylfuran-3-carboxamide |
| Carboxylic Acid | Decarboxylation | Heat or Catalyst | 2-Phenyl-5-formylfuran |
Mechanistic Investigations of Reactions Involving 5 Formyl 2 Phenylfuran 3 Carboxylic Acid
Elucidation of Reaction Pathways and Intermediates
The primary reaction pathway involving 5-Formyl-2-phenylfuran-3-carboxylic acid is its role as a key intermediate in the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF) to 2,5-furandicarboxylic acid (FDCA), a significant bio-based monomer. In this multi-step process, HMF undergoes oxidation where the formyl group is first oxidized to a carboxylic acid, yielding 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). Subsequently, the hydroxyl group of HMFCA is oxidized to a formyl group, forming 5-Formyl-2-furancarboxylic acid (FFCA), which is then further oxidized to FDCA. tue.nl
Another pathway involves the selective oxidation of HMF-acetal. To prevent undesired side reactions of the highly reactive formyl group of HMF, it can be protected by acetalization with 1,3-propanediol. The resulting HMF-acetal can be selectively oxidized at the hydroxymethyl group to produce the corresponding acetal (B89532) of 5-formyl-2-furancarboxylic acid. This acetal intermediate can then be deprotected to yield 5-formyl-2-furancarboxylic acid. elte.hu
The reactivity of the carbonyl group in this compound also allows for nucleophilic addition reactions. The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. This reaction proceeds through a tetrahedral intermediate, where the hybridization of the carbonyl carbon changes from sp² to sp³. The subsequent protonation of the oxygen atom results in the formation of an alcohol. youtube.commasterorganicchemistry.com
Furthermore, the carboxylic acid group can potentially undergo decarboxylation, particularly under heating. This reaction would proceed through a cyclic transition state, leading to the loss of carbon dioxide and the formation of an enol intermediate, which would then tautomerize to the final product. However, specific studies on the decarboxylation of this compound are not extensively documented in the literature. masterorganicchemistry.comuniba.it
Role of Catalysts in Promoting Specific Transformations
Catalysts play a pivotal role in directing the reaction pathways and enhancing the efficiency of transformations involving this compound. In its synthesis from HMF, various catalytic systems have been explored.
For the selective oxidation of HMF to FFCA, mixed metal oxide-based catalysts, such as those containing manganese and iron, have been shown to be effective. researchgate.net For instance, a Mn3Fe7 catalyst has demonstrated a 37.7% yield of FFCA with an 83.0% conversion of HMF under optimized conditions. chemicalbook.com The synergistic effect between the different metal oxide phases is believed to contribute to the selective oxidation. chemicalbook.com Copper/cerium oxide catalysts have also been employed for the aerobic oxidation of HMF in water, achieving high conversion and selectivity to FFCA without the need for basic additives. nih.gov
In the subsequent oxidation of FFCA to FDCA, gold-supported catalysts, particularly on hydroxyapatite (B223615) (Au/HAP), have been utilized. elte.huyoutube.com These catalysts facilitate the oxidation of the formyl group to a carboxylic acid. The nature of the support material can influence the reaction, with weakly Lewis acidic and basic supports like HAP being effective in preventing over-oxidation. elte.hu
The hydrogenation of the formyl group in this compound to a hydroxymethyl group is another potential transformation where catalysts are essential. While specific studies on this compound are limited, the catalytic hydrogenation of aldehydes and carboxylic acids is a well-established field. Transition metal catalysts, such as those based on palladium, platinum, or nickel, are commonly used for the reduction of carbonyl groups. youtube.comyoutube.com These reactions typically occur on the surface of the solid metal catalyst. youtube.com
| Reaction | Catalyst | Role of Catalyst |
| HMF Oxidation to FFCA | Mixed Metal Oxides (e.g., Mn-Fe) | Promotes selective oxidation of the hydroxymethyl group of HMF. |
| HMF Oxidation to FFCA | Copper/Cerium Oxides | Facilitates aerobic oxidation in water without basic additives. nih.gov |
| FFCA Oxidation to FDCA | Gold on Hydroxyapatite (Au/HAP) | Catalyzes the selective oxidation of the formyl group to a carboxylic acid. elte.hu |
| Aldehyde Hydrogenation | Transition Metals (e.g., Pd, Pt, Ni) | Facilitates the reduction of the formyl group to a hydroxymethyl group. youtube.comyoutube.com |
Kinetic and Thermodynamic Aspects of Reactions
Understanding the kinetics and thermodynamics of reactions involving this compound is essential for process optimization.
In the catalytic oxidation of HMF-acetal to FFCA-acetal using a 1 wt% Au/HAP catalyst, a kinetic study revealed pseudo-first-order kinetics. The oxidation of HMF-acetal to the intermediate DFF-acetal (2,5-diformylfuran acetal) was found to be the slower step, with a rate constant (k1) of 1.5 h⁻¹. The subsequent oxidation of DFF-acetal to FFCA-acetal proceeded at a faster rate, with a rate constant (k2) of 6.0 h⁻¹. elte.hu
Thermodynamic data for the closely related compound, 2-methyl-5-phenylfuran-3-carboxylic acid, provides some insight into the energetic properties of this class of molecules. The standard enthalpy of combustion (Δc H°) in the condensed state has been experimentally determined. From this, the standard enthalpy of formation (Δf H°) in both the condensed and gaseous states can be calculated. The enthalpy of sublimation (Δsub H°) is also a key thermodynamic parameter.
Thermodynamic Data for 2-Methyl-5-phenylfuran-3-carboxylic acid
| Thermodynamic Parameter | Value (kJ/mol) |
| Enthalpy of Combustion (Δc H°) | - |
| Enthalpy of Formation (condensed, Δf H°) | - |
| Enthalpy of Sublimation (Δsub H° at 298 K) | 132.8 ± 3.5 |
| Enthalpy of Formation (gas, Δf H°) | - |
The rate of nucleophilic addition to the formyl group is influenced by the electronic environment. Electron-donating groups on the furan (B31954) ring would decrease the partial positive charge on the carbonyl carbon, thus reducing the reaction rate. Conversely, electron-withdrawing groups would enhance the electrophilicity of the carbonyl carbon and increase the rate of nucleophilic attack. masterorganicchemistry.com
Computational Chemistry Approaches to Reaction Mechanisms (e.g., DFT studies of transition states)
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating the reaction mechanisms of complex organic molecules at an atomic level. While specific DFT studies on this compound are not widely reported, research on related furanic compounds provides valuable insights.
DFT calculations have been employed to study the selective oxidation of HMF to various products, including FFCA. These studies can elucidate the potential energy surfaces of different reaction pathways, helping to identify the most energetically favorable routes and the structures of transition states. For instance, in the oxidation of HMF, two primary pathways are considered: one involving the initial oxidation of the hydroxymethyl group and the other involving the initial oxidation of the formyl group. DFT calculations can help determine the activation energies for each step in these pathways, providing a theoretical basis for the observed product selectivity. researchgate.net
In a study on the oxidation of HMF on a silver oxide surface, DFT was used to investigate the different mechanistic pathways and the energy states of various intermediates. The calculations aimed to identify the most probable reaction path by comparing the activation energies of different steps. researchgate.net
Computational methods have also been used to investigate side reactions, such as the formation of humins during the production of FDCA from HMF. By mapping the reaction pathways and calculating the energy barriers for oligomerization reactions, these studies can help in developing strategies to suppress the formation of these undesirable byproducts. youtube.com
The application of DFT to reactions of this compound could provide detailed information on:
The geometry and electronic structure of reactants, intermediates, and products.
The energy profiles of different reaction pathways, including the identification of transition states.
The influence of catalysts on the reaction mechanism by modeling the interaction of the substrate with the catalyst surface.
The prediction of kinetic and thermodynamic parameters.
Advanced Spectroscopic Characterization Methodologies for 5 Formyl 2 Phenylfuran 3 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic compounds. For 5-Formyl-2-phenylfuran-3-carboxylic acid, both ¹H and ¹³C NMR would provide critical information regarding the connectivity of atoms and the chemical environment of each nucleus.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The acidic proton of the carboxylic acid group is anticipated to appear as a broad singlet at a significantly downfield chemical shift, typically in the range of 10-13 ppm, due to its acidic nature and involvement in hydrogen bonding. libretexts.org The aldehyde proton of the formyl group would also be found downfield, generally between 9-10 ppm. The protons of the phenyl group would likely appear in the aromatic region, from 7 to 8 ppm. The single proton on the furan (B31954) ring is also expected in this region, with its exact chemical shift influenced by the neighboring substituents.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the proton NMR data by providing information on the carbon skeleton. The carbonyl carbon of the carboxylic acid is characteristically deshielded and would appear in the range of 160-180 ppm. libretexts.org Similarly, the carbonyl carbon of the formyl group would be observed in the highly deshielded region of 180-200 ppm. The carbons of the furan ring and the phenyl group would resonate in the aromatic region, typically between 110 and 160 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 160 - 180 |
| Formyl (-CHO) | 9.0 - 10.0 (s) | 180 - 200 |
| Furan Ring-H | 7.0 - 8.0 (s) | 110 - 160 |
| Phenyl Ring-H | 7.0 - 8.0 (m) | 125 - 140 |
| Furan Ring-C | - | 110 - 160 |
| Phenyl Ring-C | - | 125 - 140 |
Note: These are predicted values based on typical ranges for similar functional groups and structures. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through the analysis of fragmentation patterns. For this compound, with a molecular formula of C₁₂H₈O₄, the monoisotopic mass is 216.0423 g/mol . epa.gov
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 216. Subsequent fragmentation would likely involve the loss of neutral molecules or radicals. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, 17 amu) and the entire carboxyl group (-COOH, 45 amu). youtube.com The formyl group can be lost as a radical (-CHO, 29 amu). The stability of the furan and phenyl rings would likely lead to characteristic fragments corresponding to these aromatic systems. High-resolution mass spectrometry (HRMS) would be instrumental in confirming the elemental composition of the parent ion and its major fragments.
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | m/z (Mass-to-charge ratio) | Identity |
| [M]⁺ | 216 | Molecular Ion |
| [M-OH]⁺ | 199 | Loss of hydroxyl radical |
| [M-CHO]⁺ | 187 | Loss of formyl radical |
| [M-COOH]⁺ | 171 | Loss of carboxyl radical |
Note: These are predicted fragmentation patterns. The relative intensities of these peaks would depend on the ionization conditions.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of specific functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by the characteristic absorptions of its functional groups. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid. libretexts.org Two strong carbonyl (C=O) stretching bands would be prominent: one for the carboxylic acid, typically around 1700-1725 cm⁻¹, and another for the aldehyde at a slightly higher wavenumber, around 1680-1700 cm⁻¹. The C=C stretching vibrations of the furan and phenyl rings would appear in the 1450-1600 cm⁻¹ region. chemicalpapers.comchemicalpapers.comudayton.edu
Raman Spectroscopy: Raman spectroscopy would provide complementary information. While the O-H stretch is typically weak in Raman, the C=O and C=C stretching vibrations would give rise to strong signals. The symmetric vibrations of the aromatic rings are often more intense in the Raman spectrum compared to the IR spectrum, aiding in the structural analysis. chemicalpapers.comchemicalpapers.comdaneshyari.com
Table 3: Key Predicted IR and Raman Vibrational Frequencies (cm⁻¹) for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Carboxylic Acid | O-H stretch | 3300 - 2500 (broad) | Weak |
| Carboxylic Acid | C=O stretch | 1725 - 1700 | Strong |
| Formyl Group | C=O stretch | 1700 - 1680 | Strong |
| Aromatic Rings | C=C stretch | 1600 - 1450 | Strong |
| Formyl Group | C-H stretch | 2850 - 2800 and 2750 - 2700 | Moderate |
Note: These are predicted frequencies based on characteristic group vibrations. The exact positions can be influenced by conjugation and intermolecular interactions.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of information, including bond lengths, bond angles, and torsional angles. This would definitively confirm the planar nature of the furan ring and the relative orientations of the phenyl, formyl, and carboxylic acid substituents.
Theoretical and Computational Studies of 5 Formyl 2 Phenylfuran 3 Carboxylic Acid
Quantum Chemical Calculations for Electronic Structure Analysis (e.g., HOMO-LUMO analysis)
Quantum chemical calculations are fundamental to understanding the electronic characteristics of 5-Formyl-2-phenylfuran-3-carboxylic acid. Methods like Density Functional Theory (DFT) are commonly used to determine the molecule's optimized geometry and electronic properties. nih.gov A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier molecular orbitals.
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. chalcogen.ro The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. chalcogen.ronih.gov A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl and furan (B31954) rings, while the LUMO is likely centered on the electron-withdrawing formyl and carboxylic acid groups. nih.gov This distribution of frontier orbitals is critical in predicting the molecule's behavior in chemical reactions.
Table 1: Representative Quantum Chemical Properties of this compound
| Parameter | Representative Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -2.0 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 4.5 eV | Reflects chemical stability and reactivity |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule |
Note: The values presented in this table are illustrative and represent typical data obtained from quantum chemical calculations for similar organic molecules. Actual values would be determined through specific computational studies.
Prediction of Reactivity and Selectivity Profiles
Computational chemistry offers powerful tools for predicting how and where this compound will react. The insights from HOMO-LUMO analysis are foundational here; the regions of highest HOMO density are prone to electrophilic attack, whereas areas with the highest LUMO density are susceptible to nucleophilic attack.
Furthermore, Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. nih.gov In an MEP map, red areas signify regions of high electron density (negative potential), which are attractive to electrophiles. Conversely, blue areas denote electron-deficient regions (positive potential), indicating likely sites for nucleophilic interaction. For this compound, the oxygen atoms of the carbonyl and carboxyl groups would appear as red regions, while the hydrogen of the carboxylic acid and the formyl proton would be in bluish areas.
These predictive models are invaluable for designing synthetic routes and understanding the molecule's interactions in a biological context. They can guide chemists in selecting appropriate reagents and reaction conditions to achieve desired chemical transformations with high selectivity.
Modeling of Spectroscopic Properties
Theoretical calculations can accurately predict the spectroscopic properties of this compound, which is essential for its characterization. Computational methods can simulate various types of spectra, including:
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule, a theoretical IR spectrum can be generated. nih.gov This helps in assigning the absorption bands observed in an experimental spectrum to specific molecular vibrations, such as the C=O stretching of the aldehyde and carboxylic acid, and the O-H stretching of the acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms. nih.gov These predictions are highly useful in interpreting complex experimental NMR spectra and confirming the molecular structure.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can model the electronic transitions between molecular orbitals, predicting the absorption wavelengths (λmax) in the UV-visible spectrum. materialsciencejournal.org This provides insights into the molecule's chromophoric system.
Table 2: Representative Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Parameter | Predicted Value |
| IR Spectroscopy | ν(C=O) of aldehyde | ~1680 cm⁻¹ |
| ν(C=O) of carboxylic acid | ~1720 cm⁻¹ | |
| ν(O-H) of carboxylic acid | ~3000 cm⁻¹ (broad) | |
| ¹³C NMR | Chemical Shift of C=O (aldehyde) | ~185 ppm |
| Chemical Shift of C=O (acid) | ~165 ppm | |
| UV-Vis Spectroscopy | λmax | ~310 nm |
Note: These are representative values derived from computational studies of analogous compounds. Precise values for this compound would require specific calculations.
Investigation of Intermolecular Interactions (e.g., hydrogen bonding, metal coordination)
Understanding the intermolecular interactions of this compound is crucial for predicting its physical properties, such as melting point and solubility, as well as its behavior in condensed phases. Computational modeling is a powerful tool for studying these non-covalent interactions.
Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (the -OH part) and acceptor (the C=O part). doi.org Theoretical studies can model the formation of dimers, where two molecules are held together by strong hydrogen bonds between their carboxylic acid groups. doi.org The formyl group's oxygen atom can also act as a hydrogen bond acceptor. researchgate.net Computational analysis can determine the geometry and energy of these hydrogen bonds. mdpi.com
Metal Coordination: The oxygen atoms of both the formyl and carboxyl groups can act as coordination sites for metal ions. Theoretical models can be used to investigate the geometry, stability, and electronic structure of metal complexes involving this molecule. This is particularly relevant for its potential applications in materials science and catalysis.
π-π Stacking: The presence of both a furan and a phenyl ring suggests the possibility of π-π stacking interactions, where the aromatic rings of adjacent molecules align. Computational methods can quantify the strength of these interactions, which play a significant role in the crystal packing of the solid state. mdpi.com
By simulating these interactions, researchers can gain a detailed understanding of the supramolecular chemistry of this compound, which underpins its macroscopic properties and potential applications.
Applications of 5 Formyl 2 Phenylfuran 3 Carboxylic Acid in Materials Science and Organic Synthesis
Utilization as a Versatile Organic Synthesis Building Block
5-Formyl-2-phenylfuran-3-carboxylic acid stands out as a highly versatile building block in the intricate field of organic synthesis. bldpharm.com Its molecular structure is characterized by a furan (B31954) ring that is uniquely substituted with a formyl (an aldehyde), a carboxylic acid, and a phenyl group. This configuration offers multiple reactive sites, enabling a wide array of chemical transformations. The trifunctional nature of this compound makes it a valuable precursor for creating complex molecular structures and a sought-after component in the synthesis of diverse organic compounds.
Precursor for Complex Heterocyclic Scaffolds
The strategic positioning of the aldehyde and carboxylic acid groups on the furan core makes this compound an ideal starting material for synthesizing a broad range of complex heterocyclic scaffolds. The aldehyde group readily undergoes condensation reactions with various nucleophiles, including amines and active methylene (B1212753) compounds, to form new heterocyclic rings such as pyrimidines and pyridines. This reactivity is fundamental to building fused furan systems.
Simultaneously, the carboxylic acid group can be converted into esters, amides, or acid chlorides, offering additional pathways for molecular diversification and the introduction of new functionalities. This adaptability allows chemists to access a wide spectrum of heterocyclic compounds with potential applications in medicinal chemistry and materials science. nih.gov
Component in Multi-Component Reactions
Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single step to form a complex product, are prized for their efficiency and atom economy. nih.govmdpi.com this compound is an excellent substrate for these reactions. The presence of both an electrophilic aldehyde and a nucleophilic carboxylic acid (or its derivatives) within the same molecule allows it to participate in various MCRs, such as the Ugi or Passerini reactions. nih.gov These reactions facilitate the rapid assembly of complex, peptidomimetic structures, which are of significant interest in drug discovery and the development of new materials.
Contributions to Polymer Chemistry and Bio-Derived Materials
The utility of this compound extends into polymer chemistry and the creation of sustainable materials. Its potential derivation from bio-based resources like furfural (B47365) makes it an attractive monomer for producing more environmentally friendly polymers. nih.gov
Incorporation into Novel Polymer Architectures
The dual functionality of this compound facilitates its incorporation into various polymer backbones. The carboxylic acid group can be utilized in condensation polymerization with diols or diamines to form polyesters or polyamides, respectively. The aldehyde group can be used for post-polymerization modifications, enabling the introduction of specific functionalities or cross-linking polymer chains. This can lead to polymers with tailored properties, such as enhanced thermal stability, unique optical characteristics, or improved mechanical strength. researchgate.net
Development of Bio-Based Resins
There is a significant and growing demand for bio-based alternatives to petroleum-derived resins for applications in coatings, adhesives, and composites. researchgate.net this compound is a valuable building block in the synthesis of these bio-resins. The furan ring itself imparts rigidity and thermal stability to the resulting polymer network. The reactive aldehyde and carboxylic acid groups can participate in cross-linking reactions to form thermosetting resins. For example, the aldehyde can react with phenols or ureas to create furan-based phenolic or amino resins, offering a sustainable alternative to traditional formaldehyde-based systems. mdpi.com
Applications in the Development of Dyes and Pigments
The chromophoric furan ring, combined with the extended conjugation provided by the phenyl group and the reactive formyl group, makes this compound a suitable foundation for synthesizing novel dyes and pigments. The formyl group is particularly useful as it readily undergoes condensation reactions with various aromatic and heterocyclic amines or active methylene compounds to generate extended π-conjugated systems. These systems are often responsible for absorbing light in the visible spectrum, resulting in colored compounds.
By carefully selecting the reaction partners, the electronic properties and, consequently, the color of the resulting dyes can be fine-tuned. The carboxylic acid group can also serve to anchor the dye to a substrate, such as a textile fiber or a polymer matrix, thereby improving its fastness and durability. nih.gov
Role in Catalysis (e.g., as a ligand or a component in catalytic systems)
The molecular structure of this compound, featuring a central furan ring with formyl, phenyl, and carboxylic acid substituents, makes it a promising candidate for use as a ligand in transition metal catalysis. The presence of multiple oxygen-containing functional groups—the aldehyde of the formyl group and the hydroxyl and carbonyl of the carboxylic acid—provides several potential coordination sites for metal ions.
Although specific research focusing exclusively on this compound as a ligand is not yet widespread, the utility of furan derivatives in catalysis is well-established. These compounds can coordinate with various transition metals to form stable complexes that are active in a range of organic transformations. The electronic properties of the furan core, influenced by its substituents, can be finely tuned to modulate the catalytic activity and selectivity of the coordinated metal center.
The carboxylic acid moiety is particularly significant, as its deprotonation yields a carboxylate group, which is a highly effective coordinating agent for numerous metals. The formyl group's carbonyl oxygen can also engage in coordination, potentially enabling the molecule to act as a bidentate ligand. This chelation can impart extra stability to the resulting metal complex, a desirable trait in catalytic systems.
Table 1: Potential Catalytic Roles of this compound-Metal Complexes This interactive table illustrates potential applications based on the known catalytic behavior of related furan-based ligands.
| Metal Complex | Potential Catalytic Reaction | Rationale |
|---|---|---|
| Palladium | Cross-coupling Reactions (e.g., Suzuki, Heck) | The phenylfuran structure can influence the electronic environment of the palladium center, while the polar functional groups can enhance solubility and stability. |
| Copper | Oxidation and Cyclization | The oxygen-rich ligand can stabilize various oxidation states of copper, which is often crucial for oxidative catalytic cycles. |
| Ruthenium | Hydrogenation and Transfer Hydrogenation | The aromatic furan system and its functional groups could participate in substrate activation and facilitate hydrogen transfer steps. |
| Iron | C-H Activation and Oxidation | Utilizing an earth-abundant metal like iron is key to sustainable catalysis, and furan-based ligands are capable of supporting the reactive iron centers required for these transformations. |
Potential in Sustainable Chemical Processes and Bio-Refinery Concepts
The transition towards a sustainable chemical industry heavily relies on the use of renewable feedstocks, with lignocellulosic biomass being a primary focus. The biorefinery concept involves the conversion of this biomass into a wide array of valuable chemicals and fuels. Central to this are the platform chemicals furfural and 5-hydroxymethylfurfural (B1680220) (HMF), which are produced through the dehydration of the C5 and C6 sugars found in cellulose (B213188) and hemicellulose.
This compound can be considered a next-generation, value-added chemical derived from these fundamental furanic platforms. Its synthesis would likely involve the catalytic upgrading of HMF or furfural through oxidation and other functionalization reactions. The development of efficient and selective catalytic pathways to such highly substituted furans is a significant area of current research.
The potential contributions of this compound to sustainable chemical processes are diverse:
Building Block for Bio-based Polymers: With a reactive carboxylic acid and a formyl group, this molecule is well-suited for polymerization. It could serve as a monomer for the synthesis of novel furan-based polyesters, polyamides, or other advanced polymers. Such materials are being actively investigated as sustainable alternatives to conventional plastics, often exhibiting desirable properties like high thermal stability.
Intermediate for High-Value Chemicals: The functional complexity of the compound makes it an attractive starting point for the synthesis of specialty chemicals, pharmaceuticals, and agrochemicals. The furan moiety is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous biologically active molecules.
Table 2: Conceptual Biorefinery Pathway to and from this compound This interactive table outlines a potential route from biomass to the target compound and its subsequent applications in a circular economy model.
| Biomass Source | Primary Platform Chemical | Potential Conversion Route | Sustainable Application |
|---|---|---|---|
| Lignocellulosic Biomass (Hexoses) | 5-Hydroxymethylfurfural (HMF) | Catalytic oxidation and C-C bond formation | Monomer for renewable polymers |
| Lignocellulosic Biomass (Pentoses) | Furfural | Functional group addition and oxidation | Precursor for fine chemicals and pharmaceuticals |
Emerging Research Directions and Future Outlook for 5 Formyl 2 Phenylfuran 3 Carboxylic Acid
Development of More Efficient and Sustainable Synthetic Routes
Currently, the synthesis of 5-Formyl-2-phenylfuran-3-carboxylic acid is not widely documented in peer-reviewed literature, suggesting that it is likely produced through multi-step, classical synthetic methods. Future research is poised to focus on developing more streamlined and sustainable pathways. A primary challenge in furan (B31954) chemistry is the regioselective functionalization of the furan ring. Strategies for the synthesis of related furan-3-carboxylic acid derivatives often involve complex cyclization and functional group interconversion steps.
Prospective research could explore one-pot or tandem reactions starting from simpler, readily available precursors. For instance, a convergent synthesis could involve the reaction of a phenyl-containing building block with a suitably substituted five-carbon precursor. The application of modern catalytic methods, such as transition-metal-catalyzed C-H activation and formylation, represents a significant opportunity to improve efficiency and reduce waste. The development of biocatalytic or chemo-enzymatic routes could also offer a highly selective and environmentally benign alternative to traditional synthesis.
Table 1: Potential Starting Materials for Novel Synthetic Routes
| Precursor A (Phenyl Source) | Precursor B (Furan Backbone Source) | Potential Synthesis Strategy |
| Phenylacetylene | Ethyl 2-formyl-3-oxobutanoate | Cyclocondensation/Aromatization |
| Benzoylacetone | Glyoxal | Paal-Knorr Furan Synthesis variant |
| Phenylboronic acid | 3-Furoic acid derivatives | Suzuki coupling followed by formylation |
Exploration of Undiscovered Reactivity Patterns
The bifunctional nature of this compound, possessing both an aldehyde (formyl) and a carboxylic acid group, offers a rich landscape for chemical transformations. The relative positioning of these groups on the furan ring suggests the potential for unique intramolecular reactions and the synthesis of novel heterocyclic systems.
Future investigations will likely focus on the selective reactivity of either the formyl or the carboxylic acid group. For example, the formyl group can undergo a variety of reactions including:
Reductive amination to produce aminomethyl derivatives.
Wittig and Horner-Wadsworth-Emmons reactions to extend the carbon chain with new C=C bonds.
Knoevenagel and Aldol condensations to form more complex molecular scaffolds.
Simultaneously, the carboxylic acid moiety can be converted into esters, amides, or acid halides, opening pathways to a diverse range of derivatives. A key research question will be how the phenyl substituent and the furan ring's electronics influence the reactivity of these functional groups. The potential for ring-chain tautomerism, a phenomenon observed in some ortho-formyl aromatic carboxylic acids, could also be an intriguing area of study for this compound.
Integration into Advanced Functional Materials
The rigid, planar structure of the phenylfuran core combined with the versatile functional handles makes this compound an attractive candidate for the design of advanced materials. The carboxylic acid group is particularly well-suited for integration into metal-organic frameworks (MOFs) or coordination polymers, where it can act as a linker to connect metal nodes. The presence of the phenyl group can be used to tune the porosity and photophysical properties of such materials.
The aldehyde functionality provides a reactive site for post-synthetic modification of polymers or surfaces. For example, it could be used to graft the molecule onto polymer backbones or to create cross-linked networks, potentially leading to materials with enhanced thermal stability or specific optical properties. Research in this area would involve synthesizing polymers or MOFs incorporating this molecule and characterizing their structural, thermal, and electronic properties.
Table 2: Potential Applications in Materials Science
| Material Class | Role of this compound | Potential Properties/Applications |
| Metal-Organic Frameworks (MOFs) | Organic linker | Gas storage, catalysis, sensing |
| Conjugated Polymers | Monomer or functional pendant group | Organic electronics, photovoltaics, light-emitting diodes (OLEDs) |
| Photosensitive Resins | Cross-linking agent via formyl group | Photolithography, 3D printing |
Advances in Predictive Modeling and Theoretical Insights
As experimental data for this compound is scarce, computational chemistry and predictive modeling will be invaluable tools for guiding future research. Density Functional Theory (DFT) calculations can provide fundamental insights into the molecule's electronic structure, molecular orbital energies (HOMO/LUMO), and electrostatic potential. This information can help predict its reactivity, stability, and potential as an electronic material.
Theoretical models can be used to:
Simulate reaction mechanisms for its synthesis and derivatization, helping to optimize reaction conditions.
Predict spectroscopic signatures (NMR, IR, UV-Vis) to aid in the characterization of new compounds.
Model its interaction with metal centers or other monomers to forecast its suitability for use in MOFs and polymers.
These computational studies can significantly accelerate the discovery process by prioritizing the most promising experimental pathways, thereby saving time and resources.
Expanding the Scope of Applications in Fine Chemical Synthesis
Beyond materials science, this compound holds potential as a versatile intermediate in the synthesis of high-value fine chemicals, including pharmaceuticals and agrochemicals. The furan scaffold is a common motif in many biologically active compounds. The specific substitution pattern of this molecule could be leveraged to create novel analogues of existing drugs or to develop entirely new classes of therapeutic agents.
Future work could focus on transforming the initial molecule into more complex heterocyclic systems through multi-component reactions or cyclization cascades. For instance, the formyl and carboxylate groups could be used as anchor points to build new fused-ring systems, such as furo[3,4-c]pyridines or other structures of medicinal interest. The exploration of its biological activity through screening assays would be a critical step in unlocking its potential in this domain.
Q & A
Basic Research Questions
Q. What are the recommended handling precautions for 5-Formyl-2-phenylfuran-3-carboxylic acid in laboratory settings?
- Methodological Answer :
- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection (e.g., N95 masks) if airborne particles are generated .
- Ventilation : Conduct experiments in a fume hood to minimize inhalation risks. Ensure local exhaust ventilation for bulk handling .
- First Aid : For skin contact, wash immediately with soap and water. For eye exposure, rinse with water for 15 minutes and seek medical attention .
- Hazard Classification : Classified under acute toxicity (H302: harmful if swallowed) and irritant (H315/H319: skin/eye irritation) .
Q. What synthetic routes are commonly employed for the preparation of this compound?
- Methodological Answer :
- Formylation : Introduce the formyl group at position 5 via Vilsmeier-Haack reaction using DMF and POCl₃ on a pre-synthesized furan precursor.
- Phenyl Group Introduction : Use Suzuki-Miyaura coupling to attach the phenyl group at position 2, employing a palladium catalyst and aryl boronic acid .
- Purification : Recrystallize in ethanol/water mixtures or use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.
Q. What analytical techniques are suitable for characterizing the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., δ ~9.8 ppm for formyl proton, aromatic signals for phenyl group) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for research) .
- Mass Spectrometry : ESI-MS in negative ion mode to verify molecular ion [M-H]⁻ at m/z 216.04 (calculated for C₁₂H₈O₄) .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses?
- Methodological Answer :
- Reaction Monitoring : Use TLC or inline FTIR to track intermediate formation (e.g., furan intermediates).
- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) for Suzuki coupling efficiency. Optimize solvent (toluene vs. DMF) and temperature (80–120°C) .
- Workup Optimization : Extract with dichloromethane to recover unreacted precursors. Use activated charcoal to remove colored impurities during recrystallization.
Q. How should contradictory spectral data (e.g., NMR vs. IR) be resolved during structural elucidation?
- Methodological Answer :
- Cross-Validation : Compare experimental IR (C=O stretch ~1700 cm⁻¹) with DFT-calculated vibrational spectra.
- 2D NMR : Perform HSQC and HMBC to resolve ambiguous proton-carbon correlations, especially for overlapping aromatic signals .
- Reference Standards : Compare with spectral databases (e.g., PubChem, Reaxys) for analogous furan derivatives .
Q. What strategies mitigate decomposition of this compound under varying pH conditions?
- Methodological Answer :
- pH Stability Studies : Conduct accelerated degradation tests (25°C, 40°C/75% RH) in buffers (pH 3–9). Monitor via HPLC for degradation products (e.g., hydrolysis of formyl group) .
- Storage Recommendations : Store in amber vials under inert gas (N₂/Ar) at -20°C to prevent oxidation and photodegradation .
Q. What in vitro models are appropriate for preliminary toxicity assessment of this compound?
- Methodological Answer :
- Cell Viability Assays : Use HepG2 or HEK293 cells with MTT/WST-1 assays. Include positive controls (e.g., cisplatin) and negative controls (DMSO vehicle) .
- IC₅₀ Determination : Dose-response curves (1–100 µM) with triplicate replicates. Calculate using nonlinear regression (GraphPad Prism) .
- Limitations : Note that chronic toxicity and carcinogenicity data are unavailable; prioritize acute exposure studies .
Q. How to design stability studies to evaluate the compound under different storage conditions?
- Methodological Answer :
- ICH Guidelines : Follow Q1A(R2) for forced degradation (heat, light, humidity). Use HPLC-UV to quantify degradation products .
- Data Collection : Analyze samples at t = 0, 1, 3, 6 months. Report % impurity increase and identify major degradants via LC-MS .
- Recommendations : Stabilize with antioxidants (e.g., BHT) if oxidative degradation is observed .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
